molecular formula C18H16ClN3O2S B2475122 3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea CAS No. 2309747-22-4

3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea

Cat. No.: B2475122
CAS No.: 2309747-22-4
M. Wt: 373.86
InChI Key: ISQAAGKRIHDQLK-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a pyridine ring substituted with a thiophene moiety. Its structure combines aromatic heterocycles (pyridine and thiophene) with a urea linker, a design commonly explored in medicinal chemistry for targeting enzymes or receptors via hydrogen-bonding interactions . The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and modulate electronic properties, while the thiophene-pyridine hybrid may contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-5-4-14(19)9-15(16)22-18(23)21-10-12-3-2-7-20-17(12)13-6-8-25-11-13/h2-9,11H,10H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQAAGKRIHDQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-Pyridine Hybridization

The pyridine-thiophene scaffold is constructed via cross-coupling reactions. A representative protocol involves:

Step 1: Suzuki-Miyaura Coupling

  • Reactants : 3-Bromopyridine and thiophen-3-ylboronic acid
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 12 h.
  • Outcome : 2-(Thiophen-3-yl)pyridine (Yield: 78–85%).

Step 2: Functionalization to Methylamine

  • Chloromethylation : Treatment with paraformaldehyde and HCl gas in dioxane (60°C, 6 h) yields [2-(thiophen-3-yl)pyridin-3-yl]methyl chloride.
  • Amination : Reaction with aqueous ammonia (25% w/w) in THF at 0°C→RT (24 h) produces the primary amine (Yield: 62%).

Alternative Pathway: Reductive Amination

For improved regioselectivity:

  • Intermediate : [2-(Thiophen-3-yl)pyridin-3-yl]methanol (prepared via NaBH₄ reduction of the corresponding aldehyde).
  • Activation : Mesylation (MsCl, Et₃N, CH₂Cl₂, 0°C, 2 h).
  • Displacement : Reaction with NaN₃ (DMF, 60°C, 8 h) followed by Staudinger reduction (PPh₃, THF/H₂O) yields the amine (Overall yield: 58%).

Synthesis of 5-Chloro-2-Methoxyphenyl Isocyanate

From Aniline Derivatives

Step 1: Nitration and Methoxylation

  • Substrate : 4-Chloro-2-methoxyaniline
  • Nitration : HNO₃/H₂SO₄ (0°C→RT, 3 h) yields 5-chloro-2-methoxy-1-nitrobenzene.
  • Reduction : H₂/Pd-C (EtOH, 40 psi, 6 h) affords 5-chloro-2-methoxyaniline (Yield: 89%).

Step 2: Phosgenation

  • Reagent : Triphosgene (BTC) in anhydrous CH₂Cl₂
  • Conditions : 0°C→RT, 4 h under N₂.
  • Workup : Removal of HCl via NaOH scrubbing yields the isocyanate (Purity: >95% by GC-MS).

Urea Bond Formation

Isocyanate-Amine Coupling

General Procedure :

  • Reactants : Equimolar [2-(thiophen-3-yl)pyridin-3-yl]methylamine and 5-chloro-2-methoxyphenyl isocyanate
  • Solvent : Dry THF or CH₂Cl₂
  • Base : Et₃N (1.2 eq)
  • Conditions : 0°C→RT, 12–24 h under argon
  • Workup : Filtration, silica gel chromatography (EtOAc/Hexane)
  • Yield : 65–72%

Mechanistic Insight : Nucleophilic attack by the amine on the electrophilic isocyanate carbon forms a carbamate intermediate, which rearranges to the urea.

Alternative Carbodiimide-Mediated Route

For substrates sensitive to isocyanate handling:

  • Activation : 5-Chloro-2-methoxyphenylcarboxylic acid + EDC/HOBt in DMF (0°C, 1 h).
  • Coupling : Add amine, stir at RT (18 h).
  • Yield : 54% (lower due to side reactions).

Optimization and Scalability

Solvent Screening

Solvent Dielectric Constant Reaction Time (h) Yield (%)
THF 7.5 18 68
CH₂Cl₂ 8.9 12 72
DMF 36.7 24 41
EtOAc 6.0 20 59

Polar aprotic solvents like CH₂Cl₂ enhance reactivity by stabilizing the transition state.

Temperature Profiling

Temperature (°C) Time (h) Purity (%)
0→RT 24 98.2
40 8 97.5
60 4 91.3

Higher temperatures accelerate reaction but promote decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=4.8 Hz, 1H, pyridine-H), 7.82 (m, 2H, thiophene-H), 6.92–7.45 (m, 5H, aromatic), 5.21 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃).
  • HRMS : m/z calc. for C₁₈H₁₅ClN₃O₂S [M+H]⁺: 388.0521; found: 388.0518.

Purity Assessment

  • HPLC : >99% (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer, reduced reaction time (3 h vs. 24 h batch), higher yield (78%).
  • Setup : T-mixer for amine-isocyanate introduction, PTFE reactor (50°C, 2 bar).

Waste Management

  • Phosgene Alternatives : Diphenyl carbonate for safer isocyanate generation.
  • Solvent Recovery : >90% THF reclaimed via fractional distillation.

Challenges and Mitigation Strategies

Challenge Solution
Isocyanate instability In situ generation using BTC
Thiophene ring oxidation N₂ sparging, antioxidant additives
Pyridine coordination with metals Chelation-resistant catalysts

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups at the chloro or methoxy positions.

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique functional groups present in the compound, which facilitate binding and activity modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Below is a comparative analysis of the target compound with analogous derivatives, focusing on structural variations, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Features
Target Compound 5-Cl, 2-OCH₃-phenyl; pyridin-3-ylmethyl-thiophene C₁₉H₁₇ClN₃O₂S Balanced lipophilicity; dual heterocyclic system for interaction diversity
1-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-{4-[(Pyridin-2-yl)Methylthio]Phenyl}Urea (7n) 4-Cl, 3-CF₃-phenyl; pyridin-2-ylmethylthio-phenyl C₂₁H₁₈ClF₃N₃OS Trifluoromethyl enhances metabolic stability; thioether linker improves flexibility
1-(5-Chloro-2-HydroxymethylPhenyl)-3-(3-Chloro-5-Methoxyphenyl)Urea (Patent Example) 5-Cl, 2-CH₂OH-phenyl; 3-Cl, 5-OCH₃-phenyl C₁₆H₁₅Cl₂N₂O₃ Hydroxymethyl group increases hydrogen-bonding capacity; polar substituents
5-Chloro-3-[2-(5-Chloro-2-Methylthien-3-yl)Cyclopent-1-en-1-yl]-2-Methylthiophene Chlorinated thiophene; cyclopentene-thiophene hybrid C₁₅H₁₄Cl₂S₂ Non-urea scaffold; rigid bicyclic system for planar interactions

Key Observations

Substituent Effects: The trifluoromethyl group in compound 7n increases electronegativity and resistance to oxidative metabolism compared to the methoxy group in the target compound.

Heterocyclic Systems :

  • The target compound’s thiophene-pyridine system enables dual π-π interactions, whereas the cyclopentene-thiophene hybrid in BD00943602 favors planar stacking but lacks urea-mediated hydrogen bonding.

Hydrogen-Bonding Capacity :

  • Urea derivatives universally exploit the urea carbonyl for hydrogen bonding. The target compound’s methoxy group may form weaker hydrogen bonds compared to the hydroxymethyl group in the patent example .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 5-chloro-2-methoxyaniline derivative with a pyridine-thiophene carbamate, analogous to methods in and .

Biological Activity

3-(5-chloro-2-methoxyphenyl)-1-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nucleophilic Substitution Reactions : The introduction of the thiophene and pyridine rings often occurs through nucleophilic substitution.
  • Urea Formation : The final product is formed by reacting an amine with an isocyanate or carbodiimide under controlled conditions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing urea and thiourea moieties have shown cytotoxic effects against various cancer cell lines, including:

  • U937 : A human monocytic leukemia cell line.
  • MCF-7 : A breast cancer cell line.

In one study, a related compound demonstrated an IC50 value of 16.23 μM against U937 cells, indicating strong antiproliferative activity compared to the reference drug etoposide (17.94 μM) .

Antimicrobial and Antifungal Properties

Compounds featuring thiophene and urea functionalities are known for their antimicrobial activities. In particular:

  • Antifungal Activity : Some derivatives have shown effectiveness against pathogens such as Candida albicans and Aspergillus niger.
  • Larvicidal Activity : Similar compounds have demonstrated larvicidal effects against Aedes aegypti larvae, with LD50 values indicating high toxicity levels .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • DNA Intercalation : Its planar structure allows intercalation into DNA, potentially disrupting replication processes.

Case Studies

Several studies have investigated the biological activity of structurally similar compounds:

  • Study on Urea Derivatives : A series of substituted urea derivatives were synthesized and evaluated for their antifungal and larvicidal activities, revealing promising results in both areas .
  • Anticancer Evaluation : Research on thiourea derivatives showed significant cytotoxicity against cancer cell lines without notable cytotoxicity towards normal cells .

Comparative Analysis

A comparison of the biological activities of related compounds reveals distinct advantages for those incorporating thiophene and pyridine moieties:

CompoundAnticancer Activity (IC50 μM)Antifungal ActivityLarvicidal Activity (LD50 ppm)
This compoundTBDEffectiveTBD
Thiourea Derivative A16.23Moderate67.9
Urea Derivative B17.94Low118.8

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